molecular formula C10H21NO4Si B14417472 Methyl 4-methyl-4-nitroso-2-trimethylsiloxy-pentanoate CAS No. 80998-48-7

Methyl 4-methyl-4-nitroso-2-trimethylsiloxy-pentanoate

Cat. No.: B14417472
CAS No.: 80998-48-7
M. Wt: 247.36 g/mol
InChI Key: BSZOQCQSNLQJBV-UHFFFAOYSA-N
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Description

Methyl 4-methyl-4-nitroso-2-trimethylsiloxy-pentanoate is an organic compound with the molecular formula C₁₀H₂₁NO₄Si It is known for its unique structure, which includes a nitroso group and a trimethylsiloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-4-nitroso-2-trimethylsiloxy-pentanoate typically involves the reaction of 4-methyl-4-nitroso-2-pentanoic acid with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-4-nitroso-2-trimethylsiloxy-pentanoate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine.

    Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-methyl-4-nitroso-2-trimethylsiloxy-pentanoate has several scientific research applications:

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-4-nitroso-2-trimethylsiloxy-pentanoate involves its reactivity with various molecular targets. The nitroso group can participate in redox reactions, while the trimethylsiloxy group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-4-nitroso-2-trimethylsilyloxypentanoate
  • Pentanoic acid, 4-methyl-4-nitroso-2-[(trimethylsilyl)oxy]-, methyl ester

Uniqueness

Methyl 4-methyl-4-nitroso-2-trimethylsiloxy-pentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various fields of research and industry set it apart from similar compounds.

Properties

CAS No.

80998-48-7

Molecular Formula

C10H21NO4Si

Molecular Weight

247.36 g/mol

IUPAC Name

methyl 4-methyl-4-nitroso-2-trimethylsilyloxypentanoate

InChI

InChI=1S/C10H21NO4Si/c1-10(2,11-13)7-8(9(12)14-3)15-16(4,5)6/h8H,7H2,1-6H3

InChI Key

BSZOQCQSNLQJBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C(=O)OC)O[Si](C)(C)C)N=O

Origin of Product

United States

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